4,5,5-Trimethyl-2(5H)-furanone: Chemical Properties, Reactivity, and Applications in Advanced Synthesis
4,5,5-Trimethyl-2(5H)-furanone: Chemical Properties, Reactivity, and Applications in Advanced Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The molecule 4,5,5-trimethyl-2(5H)-furanone (also designated as 4,5,5-trimethyl-2,5-dihydrofuran-2-one) is a highly versatile α,β -unsaturated γ -lactone. Belonging to the butenolide class of heterocycles, this compound serves as a privileged scaffold in both natural product total synthesis and the development of novel agrochemicals and pharmaceuticals. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, providing an in-depth mechanistic analysis of its reactivity profile and field-proven experimental protocols. By understanding the causality behind its chemical behavior—specifically its dual nature as a Michael acceptor and a cycloaddition partner—researchers can predictably harness this building block for complex molecular assembly.
Physicochemical Profiling
Understanding the baseline physical properties of 4,5,5-trimethyl-2(5H)-furanone is critical for reaction design, particularly regarding solvent selection and thermal stability during extended reflux conditions. The gem-dimethyl group at the C5 position imparts unique steric constraints that dictate its solubility and crystallization behaviors [1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural/Practical Implication |
| CAS Number | 4182-41-6 | Primary identifier for regulatory and procurement tracking. |
| Molecular Formula | C 7 H 10 O 2 | Indicates a high degree of unsaturation (Index of Hydrogen Deficiency = 3). |
| Molecular Weight | 126.16 g/mol | Low molecular weight facilitates high atom economy in coupling reactions. |
| Melting Point | 40–45 °C | Exists as a low-melting solid; requires gentle warming for neat transfers. |
| InChI Key | ULWRKJUYKWNTOW-UHFFFAOYSA-N | Standardized structural representation for cheminformatics. |
| GHS Classification | H315, H319, H335 | Skin/eye irritant; necessitates handling in a certified fume hood. |
Mechanistic Reactivity Map
The synthetic utility of 4,5,5-trimethyl-2(5H)-furanone stems from its highly polarized α,β -unsaturated carbonyl system. The reactivity can be compartmentalized into four distinct domains:
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C4 Electrophilicity (Michael Addition): The β -carbon (C4) is highly electron-deficient due to conjugation with the lactone carbonyl. It readily undergoes conjugate additions with soft nucleophiles such as organocuprates, thiols, and amines.
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C3 Nucleophilicity: Upon deprotonation (if substituted) or via enolate formation, the α -position can act as a nucleophile, allowing for functionalization via electrophilic trapping.
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Alkene Cycloadditions: The C3-C4 double bond is an excellent dienophile in thermal [4+2] Diels-Alder reactions and readily participates in[2+2] photochemical cycloadditions.
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Lactone Ring Dynamics: The ester linkage is susceptible to hydrolysis or aminolysis. However, the steric bulk of the C5 gem-dimethyl group provides a kinetic shield, making the ring surprisingly resilient to mild aqueous bases compared to unsubstituted butenolides.
Reactivity map of 4,5,5-trimethyl-2(5H)-furanone highlighting key synthetic intervention points.
Advanced Synthetic Methodologies
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice, ensuring researchers understand why a procedure works, not just how to execute it.
Protocol 1: Total Synthesis of the Alkaloid Cerpegin
Cerpegin (1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione) is a biologically active pyridine alkaloid isolated from Ceropegia juncea. Its synthesis from a 4,5,5-trimethyl-2(5H)-furanone derivative highlights the scaffold's utility in constructing fused heterocyclic systems [2].
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Objective: Construct the furo[3,4-c]pyridine-3,4(1H,5H)-dione scaffold via a one-pot condensation/cyclization cascade.
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Rationale: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as a one-carbon synthon. The use of absolute benzene under reflux drives the equilibrium forward by azeotropically removing the dimethylamine byproduct, forcing the intramolecular cyclization.
Step-by-Step Workflow:
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Preparation: Charge a flame-dried 50 mL round-bottom flask with 3-(N-methyl)carbamoyl-4,5,5-trimethyl-2(5H)-furanone (1.0 equiv) and 20 mL of absolute benzene.
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Causality: Absolute benzene is strictly required to prevent the premature hydrolysis of the moisture-sensitive DMF-DMA reagent into DMF and methanol.
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Activation: Add DMF-DMA (1.1 equiv) dropwise at room temperature under an inert nitrogen atmosphere.
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Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 35 hours.
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Causality: The extended thermal energy is necessary to overcome the steric hindrance imposed by the gem-dimethyl groups during the formation of the intermediate enamine.
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In-Process Validation: Monitor the reaction via TLC (eluent: acetone/benzene 1:2). The disappearance of the starting material and the emergence of a lower-Rf, strongly UV-active spot confirms successful enamine cyclization.
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Isolation: Cool the mixture to room temperature, concentrate under reduced pressure to remove benzene and residual dimethylamine, and recrystallize the crude residue to afford pure cerpegin (typically ~89% yield).
Step-by-step synthetic workflow for the preparation of the alkaloid Cerpegin.
Protocol 2: Synthesis of Fungicidal Butenolide-Imidazolinone Conjugates
The 4,5,5-trimethyl-2(5H)-furanone core is highly valued in agrochemistry. Recent developments have coupled this butenolide with 2-aminoimidazolin-4-one to create potent inhibitors of mitochondrial respiration in phytopathogens [3].
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Objective: Couple the butenolide core with a thiohydantoin derivative while suppressing ring-opening side reactions.
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Rationale: Early attempts using acetic acid as a solvent resulted in a 10–40% yield of an unwanted hydrated byproduct. Switching the solvent architecture to a non-nucleophilic ethereal solvent (dioxane) with a controlled acidic additive (oxalic acid) alters the protonation state of the intermediates, entirely suppressing the byproduct [3].
Step-by-Step Workflow:
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Reagent Assembly: Dissolve the functionalized 4,5,5-trimethylbutenolide intermediate (1.0 equiv) and the target aniline/benzylamine (1.2 equiv) in anhydrous 1,4-dioxane.
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Catalysis: Add a catalytic amount of anhydrous oxalic acid (0.1 equiv).
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Causality: Oxalic acid provides the necessary protons to activate the carbonyl for nucleophilic attack without providing a nucleophilic counter-ion (like acetate) that could attack the sensitive C4 position of the butenolide.
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Reflux & Monitoring: Reflux the mixture for 12 hours. Monitor via LC-MS to ensure the absence of the +18 Da (water addition) byproduct mass peak.
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Workup: Quench the reaction by cooling to 0 °C and pouring into ice-cold saturated NaHCO 3 . Extract with ethyl acetate (3 × 20 mL).
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Validation: Washing the organic layer with brine removes any residual oxalic acid and polar impurities, ensuring a clean baseline for subsequent column chromatography.
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Alternative Synthetic Access: Copper-Catalyzed Cyclization
For researchers looking to synthesize highly substituted derivatives of 4,5,5-trimethyl-2(5H)-furanone from acyclic precursors, transition-metal catalysis offers a modern approach. The copper-catalyzed [2 + 3] cyclization of α -hydroxyl ketones with arylacetonitriles provides direct access to multisubstituted butenolides [4].
Causality Note: In this methodology, the gem-disubstituent effect (the Thorpe-Ingold effect) provided by the methyl groups of the α -hydroxyl ketone is absolutely critical. Attempting this reaction with secondary α -hydroxy ketones fails to produce the butenolide, instead diverging to form oxazole derivatives [4]. The steric bulk of the 5,5-dimethyl groups forces the reactive intermediates into the necessary s-cis conformation required for lactonization.
References
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Avetisyan, A., & Karapetyan, L. (2009). "Convenient Synthesis of Cerpegin". Synthetic Communications, 39(1), 7-19. URL:[Link]
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Wu, J., et al. (2015). "Discovery of 5-(5,5-Dimethylbutenolide-3-ethylidene)-2-amino-imidazolinone Derivatives as Fungicidal Agents". Molecules, 20(8), 15374-15391. URL:[Link]
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Yin, X., et al. (2018). "Copper-Catalyzed[2 + 3] Cyclization of α -Hydroxyl Ketones and Arylacetonitriles: Access to Multisubstituted Butenolides and Oxazoles". The Journal of Organic Chemistry, 83(18), 11335-11343. URL:[Link]
